molecular formula C4H12N6O5S B7820660 2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate

2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate

Cat. No.: B7820660
M. Wt: 256.24 g/mol
InChI Key: VARLAZJEGFQKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate is an organic compound with the molecular formula C4H10N6O4S. It is a crystalline powder that appears ochre to brown in color . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in methotrexate production, the compound contributes to the inhibition of dihydrofolate reductase, an enzyme involved in DNA synthesis . This inhibition leads to the disruption of cell division and is particularly effective in cancer treatment.

Comparison with Similar Compounds

2,4,5,6-Tetraaminopyrimidine Sulfate Hydrate can be compared with other similar compounds such as:

    2,4,6-Triaminopyrimidine: This compound has three amino groups and is used in similar applications but has different reactivity and properties.

    2,4-Diaminopyrimidine: With only two amino groups, this compound is less reactive and has different applications in research and industry.

The uniqueness of this compound lies in its four amino groups, which provide it with distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6.H2O4S.H2O/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4;/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARLAZJEGFQKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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